molecular formula C18H19ClN2O4 B8004786 [(2S)-2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]azanium;chloride

[(2S)-2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]azanium;chloride

Cat. No.: B8004786
M. Wt: 362.8 g/mol
InChI Key: GJIUYXQXIOYBMD-NTISSMGPSA-N
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Description

[(2S)-2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]azanium;chloride is a complex organic compound with a molecular structure that includes a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]azanium;chloride typically involves the protection of amino acids using the Fmoc group. The process begins with the reaction of fluorenylmethanol with phosgene to produce fluorenylmethoxycarbonyl chloride. This intermediate is then reacted with the amino acid to form the Fmoc-protected amino acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

[(2S)-2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]azanium;chloride undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc group using piperidine.

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.

    Substitution Reactions: Replacement of the Fmoc group with other protecting groups or functional groups.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.

    Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

Major Products Formed

The major products formed from these reactions include deprotected amino acids, peptide chains, and substituted derivatives of the original compound.

Scientific Research Applications

[(2S)-2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]azanium;chloride is widely used in scientific research, particularly in:

Mechanism of Action

The compound exerts its effects primarily through the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions, allowing for the selective formation of peptide bonds. The deprotection step, involving piperidine, removes the Fmoc group, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Ala-OH: Fmoc-protected alanine.

    Fmoc-Gly-OH: Fmoc-protected glycine.

    Fmoc-Lys(Boc)-OH: Fmoc-protected lysine with a Boc-protected side chain.

Uniqueness

[(2S)-2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]azanium;chloride is unique due to its specific structure, which provides stability and ease of removal during peptide synthesis. Its use in automated peptide synthesizers further highlights its importance in industrial applications .

Properties

IUPAC Name

[(2S)-2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4.ClH/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;/h1-8,15-16H,9-10,19H2,(H,20,23)(H,21,22);1H/t16-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIUYXQXIOYBMD-NTISSMGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C[NH3+])C(=O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C[NH3+])C(=O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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